![molecular formula C17H17FN4O2S B611759 VU0467485](/img/structure/B611759.png)
VU0467485
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
Schizophrenia Treatment
VU0467485 has been primarily studied for its potential use in treating schizophrenia. Preclinical studies have shown that it can reverse hyperlocomotion induced by amphetamine and NMDA receptor antagonists, which are common models for antipsychotic activity. The compound demonstrated a minimum effective dose (MED) of 10 mg/kg in reversing amphetamine-induced hyperlocomotion, indicating its efficacy in managing symptoms associated with schizophrenia .
Cognitive Enhancement
Research indicates that M4 PAMs like this compound may also enhance cognitive functions. The modulation of M4 receptors has been linked to improvements in cognitive deficits observed in various neuropsychiatric disorders. This suggests that this compound could potentially be beneficial not only for treating schizophrenia but also for addressing cognitive impairments associated with other conditions .
L-DOPA-Induced Dyskinesia
This compound may also play a role in managing L-DOPA-induced dyskinesia (LID), a common side effect of Parkinson's disease treatment. Research indicates that M4 PAMs can attenuate LID behaviors without compromising the symptomatic benefits of L-DOPA treatment. This positions this compound as a candidate for further exploration in the context of Parkinson's disease management .
Pharmacological Profile
The pharmacological profile of this compound includes:
- In vitro Potency: Demonstrated robust activity as an M4 PAM across different species.
- In vivo Efficacy: Shown to effectively reverse hyperlocomotion in preclinical models.
- DMPK Properties: Exhibits favorable pharmacokinetic characteristics, making it suitable for further clinical development .
Table 1: Summary of Preclinical Findings on this compound
作用机制
VU0467485通过增强乙酰胆碱在毒蕈碱乙酰胆碱受体4上的活性来发挥作用。该化合物与受体上的别构位点结合,增强受体对乙酰胆碱的反应。 这种调节导致受体活性增加,这在精神分裂症等疾病中可能具有治疗效果 .
生化分析
Biochemical Properties
VU0467485 interacts with the M4 receptor, a type of muscarinic acetylcholine receptor. The interaction between this compound and the M4 receptor is a key part of its biochemical activity . The nature of this interaction is allosteric, meaning that this compound binds to a site on the M4 receptor that is distinct from the primary (orthosteric) site where the natural ligand acetylcholine binds .
Cellular Effects
In cellular processes, this compound influences cell function by modulating the activity of the M4 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the specific cellular context, including the type of cell and its physiological state .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the M4 receptor and enhancing its response to acetylcholine . This binding interaction is allosteric, meaning that this compound binds to a site on the M4 receptor that is distinct from the primary (orthosteric) site where acetylcholine binds . This allosteric modulation can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
准备方法
合成路线和反应条件
VU0467485的合成涉及几个关键步骤。 主要的合成路线之一包括在二氯甲烷和二甲基甲酰胺 (7:1; 0.2M) 的混合物中,在室温下用HATU (1.2 当量) 和N,N-二异丙基乙胺 (3.0 当量) 对5-氨基-3,4-二甲基噻吩并[2,3-c]哒嗪-6-羧酸酯进行反应 .
工业生产方法
尽管this compound的具体工业生产方法没有被广泛记录,但其合成通常遵循惰性气氛下的标准化学技术。 用于提取、洗涤和色谱法的溶剂均为高效液相色谱级 .
化学反应分析
反应类型
VU0467485由于其官能团主要经历取代反应。 该化合物的结构使其能够参与各种化学反应,包括亲核取代反应和亲电芳香取代反应 .
常用试剂和条件
This compound的合成和反应中常用的试剂包括HATU、N,N-二异丙基乙胺、二氯甲烷和二甲基甲酰胺。 这些试剂在受控条件下促进所需产物的形成 .
主要形成的产物
This compound合成中形成的主要产物是最终化合物本身,它是一种有效的毒蕈碱乙酰胆碱受体4调节剂。 产物的纯度和产率通常很高,确保其在科学研究中的有效性 .
相似化合物的比较
类似化合物
VU0152100: 毒蕈碱乙酰胆碱受体4的另一个正别构调节剂。
VU0357017: 一种对毒蕈碱乙酰胆碱受体4具有类似选择性和效力的化合物。
独特性
VU0467485因其对毒蕈碱乙酰胆碱受体4相对于其他毒蕈碱受体(M1、M2、M3、M5)的高选择性而脱颖而出。 这种选择性降低了脱靶效应的可能性,使其成为治疗开发更理想的候选药物 .
生物活性
VU0467485, also known by its chemical name 5-Amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide, is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications, particularly in neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.
- CAS Number: 1451994-10-7
- Purity: ≥98%
- Oral Bioavailability: Yes
- Brain Penetration: Yes
This compound enhances the activity of acetylcholine (ACh) at the M4 receptor, leading to improved signaling pathways associated with cognitive function and psychotic symptoms. The compound has demonstrated significant selectivity for the M4 receptor over other muscarinic receptors (M1, M2, M3, and M5) and a wide array of other pharmacological targets. The effective concentration (EC50) values for this compound are reported as follows:
Species | EC50 (nM) |
---|---|
Rat M4 | 26.6 |
Human M4 | 78.8 |
Efficacy in Preclinical Models
This compound has shown robust efficacy in various preclinical models, particularly those related to schizophrenia. In behavioral tests, it effectively modulated dopaminergic and glutamatergic neurotransmission.
Case Studies
-
Schizophrenia Model:
- In a rat model of antipsychotic activity, this compound exhibited significant reductions in hyperlocomotion induced by amphetamines, suggesting its potential as an antipsychotic agent.
-
Huntington's Disease Model:
- Chronic administration in YAC128 mice showed prevention of motor coordination deficits and locomotor hypoactivity, indicating neuroprotective effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is favorable for drug development:
Parameter | Value (Rat) | Value (Dog) | Value (NHP) |
---|---|---|---|
Dose (mg/kg) i.v./p.o. | 1/3 | 1/3 | 0.2 (iv only) |
Clearance (CLp, mL/min/kg) | 29 | 21 | 25 |
Volume of Distribution (Vss, L/kg) | 1.5 | 1.5 | 0.88 |
Elimination Half-life (t1/2, h) | 4.2 | 1.3 | 0.48 |
Cmax (μM) p.o. | 1.2 | 0.22 | |
Tmax (h) p.o. | 1.5 | 0.75 | |
AUC o-inf (μM·h) p.o. | 3.8 | 0.59 | |
Bioavailability (F%) | 79 | 9.5 |
Structure-Activity Relationship (SAR)
Research has focused on optimizing the structural components of this compound to enhance its potency and selectivity for the M4 receptor:
- Pyridazine Core: The incorporation of a pyridazine ring has been crucial for imparting both potency and metabolic stability.
- Fluorine Substitutions: Variations in fluorine substitutions have been explored to optimize binding affinity and receptor selectivity.
Off-target Effects
This compound exhibits minimal off-target activity with clean profiles against major cytochrome P450 enzymes and weak inhibition of hERG channels, indicating a low risk of cardiotoxicity.
属性
IUPAC Name |
5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHDIWHQGVWLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does VU0467485 interact with its target and what are the downstream effects?
A: this compound acts as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4) [, ]. This means that it binds to a site on the M4 receptor distinct from the acetylcholine binding site and enhances the effects of acetylcholine when it binds to the receptor. While the precise downstream effects are still under investigation, M4 receptor modulation is believed to play a role in modulating dopamine release, which is implicated in the pathophysiology of schizophrenia [].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A: While specific SAR data for this compound is not presented in the provided abstracts, the research mentions that a series of structurally related compounds were synthesized and evaluated for their M4 PAM potency []. This suggests that modifications to the chemical structure of this compound can impact its activity and selectivity for the M4 receptor. Further research on the SAR of this compound is crucial for optimizing its therapeutic potential.
Q3: Have any radiolabeled versions of this compound been developed and what are their potential applications?
A: Yes, researchers have successfully synthesized [¹¹C]-labeled this compound and its analogs []. These radiolabeled versions are intended for use as positron emission tomography (PET) ligands to image M4 receptors in the brain []. This imaging technique could be valuable for studying M4 receptor distribution and occupancy in preclinical models and potentially in human subjects.
Q4: What are the next steps in the research and development of this compound?
A4: While this compound shows potential as a treatment for schizophrenia, further research is necessary. This includes:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。